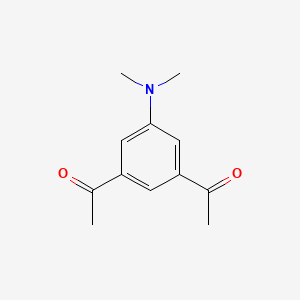

N,N-Dimethyl-3,5-diacetylaniline

CAS No.: 205498-59-5

Cat. No.: VC17002267

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205498-59-5 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 1-[3-acetyl-5-(dimethylamino)phenyl]ethanone |

| Standard InChI | InChI=1S/C12H15NO2/c1-8(14)10-5-11(9(2)15)7-12(6-10)13(3)4/h5-7H,1-4H3 |

| Standard InChI Key | MGDSYNXHUQPQSL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)N(C)C)C(=O)C |

Introduction

Synthesis and Production Methods

While no direct synthesis protocols for N,N-Dimethyl-3,5-diacetylaniline are documented, plausible routes can be inferred from analogous compounds:

Hypothetical Synthesis Pathway:

-

Friedel-Crafts Acetylation:

-

Selective Protection/Deprotection:

-

Sequential acetylation and methylation steps to achieve regioselective substitution.

-

Table 1: Comparison of Synthesis Methods for Related Compounds

| Compound | Method | Yield | Key Reagents | Reference |

|---|---|---|---|---|

| N,N-Dimethylaniline | Methylation of aniline | 85–90% | CH₃OH, H₂SO₄ | |

| 3,5-Dimethylaniline | Reduction of nitro derivatives | 96% | NaBH₄, Fe₃O₄Cu nanoparticles |

Physical and Chemical Properties

Extrapolated from N,N-dimethylaniline and acetylated aromatics:

Table 2: Estimated Physical Properties

Chemical Reactivity:

-

Basicity: Weaker base than N,N-dimethylaniline () due to electron-withdrawing acetyl groups.

-

Electrophilic Substitution: Acetyl groups direct incoming electrophiles to the para position relative to the dimethylamino group.

Applications and Industrial Uses

While direct applications of N,N-Dimethyl-3,5-diacetylaniline are undocumented, its potential uses mirror those of related aromatic amines:

Future Research Directions

-

Synthesis Optimization: Develop regioselective acetylation methods.

-

Toxicological Studies: Evaluate chronic exposure risks.

-

Advanced Applications: Explore use in photodynamic therapy or organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume